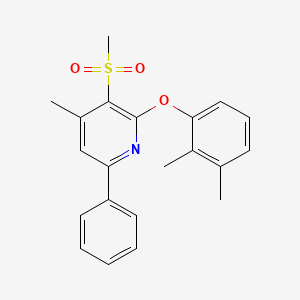

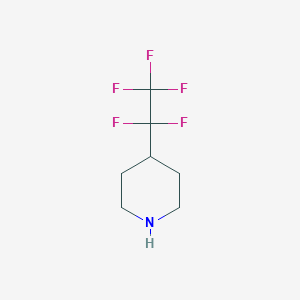

![molecular formula C15H21N5O B2693881 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1207016-80-5](/img/structure/B2693881.png)

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound, which is a five-membered ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps. In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution and the formation of thiosemicarbazone .

Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Innovative Synthesis Techniques

Studies have shown innovative methods for synthesizing carboxylic acid amides, including those related to the N-methylpiperazine series. These compounds serve as key intermediates in the synthesis of antileukemic agents like imatinib, indicating their critical role in pharmaceutical manufacturing (Koroleva et al., 2011).

Functionalization Reactions

Research into the functionalization reactions of certain carboxylic acids and acid chlorides with diaminopyridine explores the creation of novel compounds, providing a foundation for further pharmaceutical application and development (Yıldırım et al., 2005).

Derivatives with Biological Significance

The synthesis of oxadiazolo-, pyrimido-, imidazolo-, and benzimidazolo-containing derivatives demonstrates the chemical versatility of these compounds and their potential as biological probes or therapeutic agents (Kaur & Kishore, 2014).

Potential Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties has shown these compounds to possess significant antimicrobial activity, suggesting their potential in addressing bacterial infections. Some derivatives also displayed anti-inflammatory properties, indicating their applicability in treating inflammation-related conditions (Başoğlu et al., 2013).

Antiavian Influenza Virus Activity

Novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated remarkable activity against the bird flu influenza (H5N1), highlighting their potential as antiviral agents. This opens up new avenues for the development of treatments against influenza viruses (Hebishy et al., 2020).

Mécanisme D'action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways leading to various downstream effects.

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Orientations Futures

The benzimidazole nucleus has been extensively utilized in the development of new drugs due to its broad range of chemical and biological properties . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research of benzimidazole derivatives could focus on exploring these biological activities further and developing new drugs.

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-2-16-15(21)20-9-7-19(8-10-20)11-14-17-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3,(H,16,21)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMFMSGTRDAREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)

![7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2693802.png)

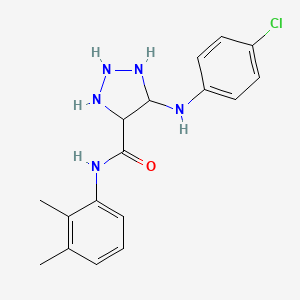

![N9,N11-bis(5-chloro-2-methylphenyl)-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide](/img/structure/B2693806.png)

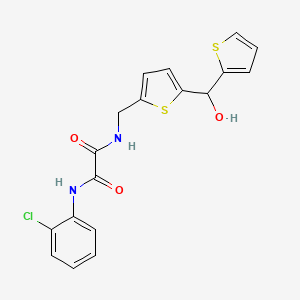

![2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2693808.png)

![ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)

![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)